3-Hydroxybromazepam

Vue d'ensemble

Description

3-Hydroxybromazepam is a pharmacologically active metabolite of bromazepam, a benzodiazepine used primarily for its anxiolytic properties. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This compound retains many of the pharmacological effects of its parent compound, bromazepam .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxybromazepam typically involves the hydroxylation of bromazepam. The process can be carried out using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the desired position on the bromazepam molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxybromazepam undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more hydroxylated derivatives.

Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, forming bromazepam.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products:

Oxidation: Polyhydroxylated derivatives.

Reduction: Bromazepam.

Substitution: Various substituted benzodiazepines.

Applications De Recherche Scientifique

Clinical Research Applications

3-Hydroxybromazepam serves as an important biomarker in clinical toxicology and pharmacokinetics. Its detection can provide insights into bromazepam usage and metabolism in patients.

- Biomarker for Bromazepam Poisoning : Research indicates that this compound can be used as a biomarker for assessing bromazepam poisoning. Studies have shown that this metabolite increases in concentration over time in post-mortem blood samples, suggesting its utility in forensic toxicology to estimate the amount of bromazepam ingested by individuals who intentionally overdose .

- Pharmacokinetic Studies : The metabolite is often analyzed alongside bromazepam to understand the pharmacokinetics of benzodiazepines better. For instance, studies utilizing LC-MS/MS methods have successfully quantified both bromazepam and its metabolites, including this compound, in urine and hair samples from individuals following single exposure . This information is critical for determining drug exposure duration and metabolism rates.

Toxicological Applications

In toxicological contexts, this compound plays a crucial role in understanding drug-facilitated crimes and substance abuse.

- Drug-Facilitated Sexual Assault Cases : The presence of this compound has been documented in cases of drug-facilitated sexual assault (DFSA), where benzodiazepines are often implicated due to their sedative properties. Analytical methods have been developed to detect this metabolite in biological samples, aiding law enforcement in investigations .

- Forensic Analysis : The compound's detection is integral to forensic toxicology. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to identify this compound alongside other metabolites, providing a comprehensive profile of substance use in various forensic cases .

Analytical Chemistry Applications

The analytical determination of this compound is essential for both clinical and forensic laboratories.

- Quantification Methods : Advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the accurate quantification of benzodiazepines and their metabolites, including this compound. These methods allow for sensitive detection even at low concentrations, which is crucial for both therapeutic monitoring and forensic investigations .

- Metabolic Pathway Studies : Research has elucidated the metabolic pathways leading to the formation of this compound from bromazepam. Understanding these pathways enhances the ability to predict the pharmacological effects and potential toxicity associated with benzodiazepine use .

Comprehensive Data Table

| Application Area | Description | Analytical Techniques Used |

|---|---|---|

| Clinical Research | Biomarker for bromazepam poisoning; pharmacokinetic studies | LC-MS/MS |

| Toxicology | Detection in drug-facilitated sexual assault cases | GC-MS, LC-MS/MS |

| Forensic Analysis | Identification in post-mortem blood samples | HRMS, GC-MS |

| Metabolic Studies | Understanding metabolic pathways from bromazepam to this compound | LC-Q/TOF-MS |

Case Studies

- Bromazepam Poisoning Case Study : A post-mortem analysis revealed elevated levels of this compound, confirming the ingestion of bromazepam prior to death. This case highlighted the metabolite's potential as a reliable marker for overdose scenarios .

- Forensic Investigation : In a DFSA case, urine samples tested positive for this compound using LC-MS/MS techniques, assisting investigators in establishing the timeline of drug administration .

Mécanisme D'action

3-Hydroxybromazepam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor. This binding induces a conformational change in the receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This results in the sedative, anxiolytic, and muscle relaxant effects characteristic of benzodiazepines .

Comparaison Avec Des Composés Similaires

Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

Clonazepam: Known for its anticonvulsant properties.

Lorazepam: Commonly used for its anxiolytic and sedative effects.

Oxazepam: A metabolite of diazepam with similar pharmacological effects.

Uniqueness: 3-Hydroxybromazepam is unique in its specific hydroxylation pattern, which influences its pharmacokinetics and pharmacodynamics. Its presence as a metabolite of bromazepam also provides insights into the metabolic pathways and the duration of action of the parent compound .

Activité Biologique

3-Hydroxybromazepam (3-HOB) is an important metabolite of bromazepam, a benzodiazepine commonly used for its anxiolytic properties. Understanding the biological activity of 3-HOB is crucial for evaluating its pharmacological effects, potential therapeutic applications, and implications in clinical toxicology. This article synthesizes available research findings, case studies, and analytical data related to the biological activity of this compound.

This compound is characterized by the molecular formula and a molecular weight of approximately 320.15 g/mol. It is primarily formed through the metabolism of bromazepam via hydroxylation at the C3 position, which significantly influences its pharmacokinetic profile and biological effects .

Metabolic Pathways:

- The primary metabolic pathway for bromazepam involves the formation of two main metabolites: 3-HOB and 2-(2-amino-5-bromobenzoyl) pyridine (ABBP) .

- Studies indicate that 3-HOB can be detected in urine following bromazepam ingestion, serving as a potential biomarker for assessing exposure levels in cases of intoxication .

Pharmacological Effects

Research has shown that this compound retains some pharmacological activity similar to its parent compound, bromazepam. However, its specific effects are less well-characterized.

Key Findings:

Clinical Case Studies

A notable case study highlighted the role of hemadsorption in treating a patient with bromazepam intoxication, where 3-HOB was implicated as a significant metabolite affecting the clinical outcome.

Case Presentation:

- A 67-year-old female with CHILD-C liver cirrhosis was admitted after bromazepam overdose. Initial plasma concentrations were significantly elevated at 874 μg/L. The treatment involved hemadsorption techniques which effectively reduced plasma levels of bromazepam and its metabolites, including 3-HOB .

- The study concluded that hemadsorption could potentially expedite the elimination of benzodiazepines in cases of severe intoxication, suggesting that monitoring levels of metabolites like 3-HOB could guide therapeutic interventions .

Analytical Methods for Detection

The detection and quantification of this compound in biological matrices are critical for both therapeutic monitoring and forensic toxicology.

Analytical Techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method has been validated for the selective detection of bromazepam metabolites, including 3-HOB, following enzymatic hydrolysis .

- High-Performance Liquid Chromatography (HPLC): A stability-indicating RP-HPLC method was developed to quantify both bromazepam and its metabolites in serum samples, demonstrating high sensitivity and specificity .

| Analytical Method | Advantages | Limitations |

|---|---|---|

| GC-MS | High specificity; effective for complex mixtures | Requires sample derivatization |

| HPLC | Rapid analysis; good sensitivity | May require extensive method validation |

Propriétés

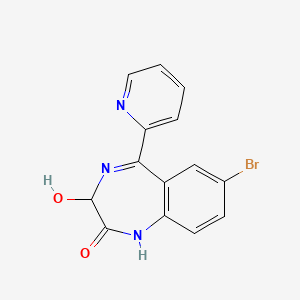

IUPAC Name |

7-bromo-3-hydroxy-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2/c15-8-4-5-10-9(7-8)12(11-3-1-2-6-16-11)18-14(20)13(19)17-10/h1-7,14,20H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRUSNGCYBXNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927160 | |

| Record name | 7-Bromo-5-(pyridin-2-yl)-3H-1,4-benzodiazepine-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13132-73-5 | |

| Record name | 3-Hydroxybromazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013132735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-5-(pyridin-2-yl)-3H-1,4-benzodiazepine-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYBROMAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56D3142V5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.